6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid

Physicochemical Properties Thermal Stability Process Chemistry

6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid (CAS 1086393-14-7) is a differentiated quinoline-4-carboxylic acid sulfonamide for medicinal chemistry. Its pyrrolidine-1-sulfonyl substituent at the 6-position imparts a distinct steric and electronic profile versus morpholine or piperidine analogs, making it essential for head-to-head SAR studies on MAO-B inhibition, ADME benchmarking, and reaction optimization. Request a quote to secure this high-purity tool compound for your research.

Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
Cat. No. B12842955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid
Molecular FormulaC14H14N2O4S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC3=C(C=CN=C3C=C2)C(=O)O
InChIInChI=1S/C14H14N2O4S/c17-14(18)11-5-6-15-13-4-3-10(9-12(11)13)21(19,20)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2,(H,17,18)
InChIKeyRTFZJRPOCVXCJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid: A Structurally Differentiated Quinoline-4-carboxylic Acid Sulfonamide for Targeted Research Applications


6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid (CAS 1086393-14-7) is a heterocyclic organic compound featuring a quinoline core with a carboxylic acid group at the 4-position and a pyrrolidine-1-sulfonyl substituent at the 6-position. The compound belongs to the class of quinoline-4-carboxylic acid sulfonamides, a scaffold extensively investigated for its potential in medicinal chemistry due to the diverse biological activities associated with both the quinoline and sulfonamide moieties [1]. The specific substitution pattern—a five-membered pyrrolidine ring linked via a sulfonyl bridge—imparts distinct physicochemical properties relative to structurally related analogs .

Why Generic Substitution of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic Acid with Other Quinoline-4-carboxylic Acid Analogs Compromises Research Integrity


The quinoline-4-carboxylic acid scaffold is a privileged structure in drug discovery, but its biological and physicochemical profile is exquisitely sensitive to the nature of the substituent at the 6-position [1]. In particular, the replacement of the pyrrolidine-1-sulfonyl group with other sulfonamide or carbonyl variants (e.g., morpholine-4-sulfonyl, piperidine-1-sulfonyl) can significantly alter key properties such as lipophilicity, aqueous solubility, and hydrogen-bonding capacity, which in turn impact cellular permeability, target engagement, and off-target liability . Therefore, substituting a seemingly similar quinoline-4-carboxylic acid analog without rigorous side-by-side experimental validation introduces an uncontrolled variable that can confound structure-activity relationship (SAR) interpretations and compromise the reproducibility of research findings.

Quantitative Differentiation of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic Acid from Key Structural Analogs


Predicted Boiling Point and Density Differentiate 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic Acid from Morpholine and Piperidine Analogs

6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid exhibits a lower predicted boiling point (538.3±53.0 °C) compared to its piperidine analog (545.6±53.0 °C), while its predicted density (1.480±0.06 g/cm³) is higher than that of the piperidine derivative (1.426±0.06 g/cm³) . These differences in bulk properties arise from the distinct molecular packing and intermolecular interactions conferred by the five-membered pyrrolidine ring versus the six-membered piperidine ring .

Physicochemical Properties Thermal Stability Process Chemistry

Molecular Weight and Formula Distinguish 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic Acid from its Morpholine Sulfonyl Congener

The target compound possesses a molecular weight of 306.34 g/mol and a molecular formula of C14H14N2O4S . In contrast, the closely related analog 6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid has a molecular weight of 322.34 g/mol and a formula of C14H14N2O5S . The presence of an additional oxygen atom in the morpholine ring (replacing a carbon in pyrrolidine) increases the molecular weight by 16 g/mol and introduces a hydrogen bond acceptor, which can significantly alter the compound's lipophilicity, solubility, and metabolic stability.

Medicinal Chemistry SAR Analysis Chemical Library Design

Predicted pKa Suggests Distinct Protonation State for 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic Acid Relative to Other Sulfonamide Quinolines

The predicted acid dissociation constant (pKa) for 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid is 0.66±0.30 . This exceptionally low pKa value, attributed to the carboxylic acid moiety on the quinoline ring, implies that the compound will exist predominantly in its ionized (carboxylate) form under physiological pH conditions (pH ~7.4). While direct pKa data for the morpholine and piperidine analogs are not publicly available, the electronic influence of the pyrrolidine sulfonyl group may differ from that of the morpholine sulfonyl group due to variations in inductive effects and ring strain, potentially shifting the pKa of the carboxylic acid [1].

Acid-Base Chemistry Solubility Prediction Formulation Science

Structural Uniqueness: Pyrrolidine Sulfonyl Group Offers Different Steric and Electronic Profile Compared to Morpholine and Piperidine Analogs

The pyrrolidine ring in 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid presents a five-membered, saturated heterocycle with distinct steric and electronic characteristics relative to the six-membered piperidine and morpholine rings found in closely related compounds. Pyrrolidine is less conformationally flexible than piperidine and lacks the ether oxygen of morpholine, which alters the spatial orientation of the sulfonyl group and its ability to engage in non-covalent interactions with biological targets [1]. While quantitative data directly comparing target binding affinities for these specific compounds are lacking, the fundamental differences in ring size and heteroatom composition are well-established drivers of selectivity and potency in medicinal chemistry [2].

Molecular Modeling Structure-Based Design Synthetic Chemistry

Class-Level Inference: Quinoline-4-carboxylic Acid Sulfonamides Exhibit MAO-B Inhibitory Activity, but Specific Potency Depends on Substituent

A recent study on (sulfamoylphenyl)quinoline-4-carboxylic acid derivatives demonstrated that methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate selectively inhibits human MAO-B with an IC50 value of 13.7 μM [1]. This provides class-level evidence that appropriately substituted quinoline-4-carboxylic acid sulfonamides can engage the MAO-B enzyme. While no direct IC50 data exists for 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid against MAO-B, the presence of the pyrrolidine sulfonyl group at the 6-position, combined with the carboxylic acid at the 4-position, offers a distinct structural motif that may lead to a different inhibition profile or potency compared to the reported phenyl sulfonamide derivative.

Monoamine Oxidase B Neurodegeneration Enzyme Inhibition

Optimal Research and Industrial Application Scenarios for 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic Acid


Hit-to-Lead Optimization Campaigns Targeting MAO-B or Other CNS Enzymes

Given the class-level evidence for MAO-B inhibition among quinoline-4-carboxylic acid sulfonamides [1], this compound serves as a valuable starting point for medicinal chemistry programs aiming to develop novel, selective MAO-B inhibitors for neurodegenerative disease research. Its distinct pyrrolidine sulfonyl group offers a different steric and electronic profile compared to other analogs, potentially leading to unique structure-activity relationships.

Physicochemical Property Profiling for Drug Discovery

The compound's predicted low pKa (0.66±0.30) and defined molecular weight (306.34 g/mol) make it a useful tool compound for evaluating the impact of a pyrrolidine sulfonyl substituent on the solubility, permeability, and metabolic stability of quinoline-based drug candidates . It can be used in early-stage ADME (Absorption, Distribution, Metabolism, Excretion) assays to benchmark the behavior of this specific substitution pattern.

Synthetic Methodology Development for Quinoline Sulfonamides

The synthesis of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid involves the introduction of a sulfonyl group onto a quinoline scaffold, a transformation of general interest to process chemists [2]. This compound can be utilized as a model substrate to optimize reaction conditions (e.g., sulfonylation reagents, catalysts, solvents) for the preparation of structurally related quinoline sulfonamide libraries.

Comparative SAR Studies on Quinoline-4-carboxylic Acid Derivatives

Due to its well-defined structural differences from the morpholine and piperidine analogs, this compound is ideally suited for head-to-head comparative studies in a panel of biological assays. Such studies can elucidate how the replacement of a pyrrolidine ring with a morpholine or piperidine ring alters target engagement, selectivity, and off-target profiles, thereby providing valuable insights for rational drug design.

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